molecular formula C3H6N4O B14399166 (5-Methyl-2H-tetrazol-2-yl)methanol CAS No. 86979-32-0

(5-Methyl-2H-tetrazol-2-yl)methanol

Cat. No.: B14399166
CAS No.: 86979-32-0
M. Wt: 114.11 g/mol
InChI Key: VLJMTJLJIMIDNJ-UHFFFAOYSA-N
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Description

(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a hydroxymethyl group attached to the ring. Tetrazoles are of significant interest due to their applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol typically involves the reaction of 5-methyl-2H-tetrazole with formaldehyde under basic conditions. One common method is to dissolve 5-methyl-2H-tetrazole in a solvent such as methanol, followed by the addition of formaldehyde and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature until the reaction is complete .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2H-tetrazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methyl-2H-tetrazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methyl-2H-tetrazol-2-yl)methanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-2H-tetrazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s solubility and interaction with biological targets .

Properties

CAS No.

86979-32-0

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

(5-methyltetrazol-2-yl)methanol

InChI

InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3

InChI Key

VLJMTJLJIMIDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CO

Origin of Product

United States

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